2,7-Dibromo-4,5,9,10-tetrahydropyrene CAS number lookup
2,7-Dibromo-4,5,9,10-tetrahydropyrene CAS number lookup
CAS Number: 17533-36-7
This technical guide provides a comprehensive overview of 2,7-Dibromo-4,5,9,10-tetrahydropyrene, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's properties, synthesis, and primary applications as a chemical intermediate.
Chemical and Physical Properties
2,7-Dibromo-4,5,9,10-tetrahydropyrene is a brominated derivative of tetrahydropyrene. While detailed experimental data on its physical properties are not extensively reported in publicly available literature, the following information has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 17533-36-7 | [1][2] |
| Molecular Formula | C₁₆H₁₂Br₂ | [1] |
| Molecular Weight | 364.07 g/mol | [1] |
| Common Synonyms | Pyrene, 2,7-dibromo-4,5,9,10-tetrahydro- | [1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene is through the electrophilic bromination of 4,5,9,10-tetrahydropyrene. This compound serves as a crucial intermediate in the synthesis of 2,7-dibromopyrene.
Experimental Protocol: Synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene
A recent study outlines a highly efficient, two-step synthesis of 2,7-dibromopyrene, with 2,7-Dibromo-4,5,9,10-tetrahydropyrene as the key intermediate.[3]
Step 1: Bromination of 4,5,9,10-tetrahydropyrene
The initial step involves the bromination of 4,5,9,10-tetrahydropyrene. This reaction is conducted at room temperature overnight. The key reagents and conditions are as follows:
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Starting Material: 4,5,9,10-tetrahydropyrene
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Reagent: Bromine
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Catalyst: Iron(III) chloride hydrate
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Solvent: Water
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Reaction Time: Overnight
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Temperature: Room temperature
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Yield: This step reportedly achieves a remarkable yield of 99% for 2,7-Dibromo-4,5,9,10-tetrahydropyrene.[3]
Step 2: Aromatization to 2,7-dibromopyrene (Subsequent Reaction)
The intermediate, 2,7-Dibromo-4,5,9,10-tetrahydropyrene, can then be subjected to aromatization to yield 2,7-dibromopyrene.[3] This subsequent step involves further bromination under different conditions.
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Starting Material: 2,7-Dibromo-4,5,9,10-tetrahydropyrene
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Reagent: Bromine
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Solvent: Carbon disulfide
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Reaction Time: 4 hours
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Temperature: Room temperature
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Conversion: This step results in a 73% conversion to 2,7-dibromopyrene.[3]
Synthetic Workflow
The synthesis of 2,7-dibromopyrene from 4,5,9,10-tetrahydropyrene can be visualized as a two-step process. The following diagram illustrates this experimental workflow.
Applications and Relevance for Researchers
2,7-Dibromo-4,5,9,10-tetrahydropyrene is primarily utilized as a building block in organic synthesis. Its significance lies in its role as a precursor to 2,7-disubstituted pyrene derivatives. These derivatives are of interest in materials science and organic electronics due to their unique photophysical and electronic properties.
For professionals in drug development, while direct applications of 2,7-Dibromo-4,5,9,10-tetrahydropyrene in pharmacological contexts are not documented, its derivatives could be explored for biological activity. For instance, dibrominated carbazole derivatives have been investigated for their neuroprotective properties.[4] The pyrene scaffold, being a polycyclic aromatic hydrocarbon, offers a rigid framework for the design of novel molecular architectures that could be of interest in medicinal chemistry.
Storage and Handling
For long-term storage, it is recommended to keep 2,7-Dibromo-4,5,9,10-tetrahydropyrene at -80°C, which should maintain its stability for up to six months.[5][6] For shorter periods, storage at -20°C for up to one month is advised.[5][6] When preparing stock solutions, it may be necessary to gently heat the vial to 37°C and use sonication to aid in dissolution.[5][6]
References
- 1. chemscene.com [chemscene.com]
- 2. yottadeft.com [yottadeft.com]
- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
